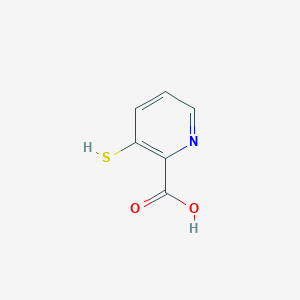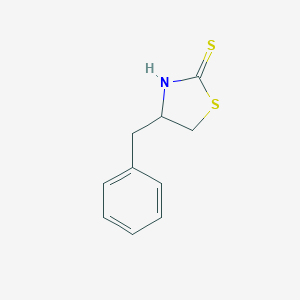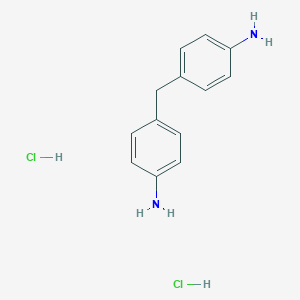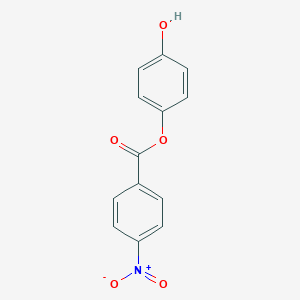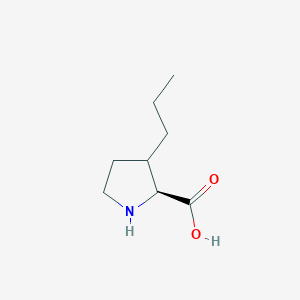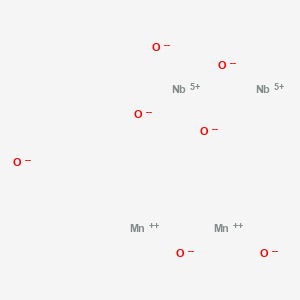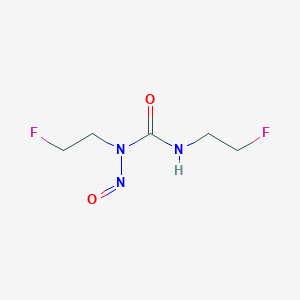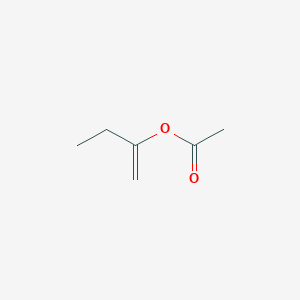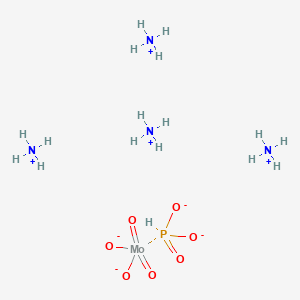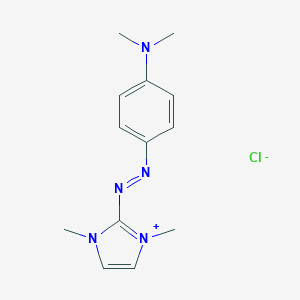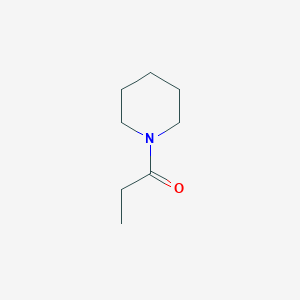
2-Cyclopentene-1-acetic acid
Descripción general
Descripción
2-Cyclopentene-1-acetic acid, also known as 2-Cyclopenten-1-ylacetic acid, is a chemical compound with the molecular formula C7H10O2 . It is a colorless liquid with an unpleasant smell .
Synthesis Analysis
Cyclopentanol, a very important chemical intermediate, can be prepared from cyclopentene by two steps: an initial addition-esterification reaction of cyclopentene with acetic acid and the subsequent transesterification reaction with methanol . The optimal conditions for the addition-esterification reaction are a temperature range from 333.15 to 353.15 K and molar ratios of acetic acid to cyclopentene in the range from 2:1 to 3:1 .Molecular Structure Analysis
The molecular structure of 2-Cyclopentene-1-acetic acid can be represented as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The addition-esterification and transesterification reactions involved in the synthesis of cyclopentanol from cyclopentene are both exothermic . The free energy changes increase with a rise in temperature, indicating that low temperature is favorable for the reactions in the temperature range from 273.15 to 373.15 K .Physical And Chemical Properties Analysis
2-Cyclopentene-1-acetic acid is a liquid at room temperature . It has a refractive index of 1.468 , a boiling point of 93-94 °C at 2.5 mmHg , a melting point of 19 °C , and a density of 1.047 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Synthesis of Cyclopentadienes
2-Cyclopentene-1-acetic acid can be employed in the synthesis of various cyclopentadienes, which are crucial intermediates in the production of pharmaceuticals and agrochemicals. The acid acts as a precursor that, through a series of reactions, can lead to substituted cyclopentadienes .
Organic Synthesis Building Block
As a versatile building block in organic synthesis, this compound can be used to introduce a cyclopentenyl moiety into larger, more complex molecules. This is particularly useful in the synthesis of natural products and novel polymers .
Material Science Research
In material science, 2-Cyclopentene-1-acetic acid can be used to modify the properties of materials. For example, it can be added to polymers to alter their flexibility, durability, and resistance to chemicals .
Biochemical Research
This compound may serve as a reagent in biochemical research, particularly in the study of enzyme-catalyzed reactions where the cyclopentene ring can act as a mimic or inhibitor of natural substrates .
Medicinal Chemistry
In medicinal chemistry, 2-Cyclopentene-1-acetic acid can be utilized to create novel compounds with potential therapeutic effects. Its incorporation into drug molecules could lead to the development of new medications with improved efficacy and reduced side effects .
Analytical Chemistry
Due to its distinct chemical structure, this compound can be used as a standard or reference in chromatographic analysis to help identify and quantify similar compounds in complex mixtures .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
The primary target of 2-Cyclopentene-1-acetic acid is the respiratory system . .
Pharmacokinetics
Its physical properties such as boiling point (93-94 °c/25 mmHg), melting point (19 °C), and density (1047 g/mL at 25 °C) suggest that it may have certain bioavailability characteristics .
Propiedades
IUPAC Name |
2-cyclopent-2-en-1-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7(9)5-6-3-1-2-4-6/h1,3,6H,2,4-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRZTJAACCRFRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864427 | |
| Record name | (Cyclopent-2-en-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentene-1-acetic acid | |
CAS RN |
13668-61-6 | |
| Record name | 2-Cyclopentene-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13668-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopent-2-enylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013668616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13668-61-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60126 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopent-2-enylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Cyclopentene-1-acetic acid in organic synthesis?
A1: 2-Cyclopentene-1-acetic acid serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules like prostaglandins [, ] and iridoids []. Its structure, featuring both a cyclopentene ring and a carboxylic acid functional group, allows for diverse chemical transformations, making it a versatile starting material.
Q2: How is 2-Cyclopentene-1-acetic acid utilized in the synthesis of iridoids?
A2: Researchers have explored the use of 2-Cyclopentene-1-acetic acid as a starting point for creating cis-fused bicyclo[3.3.0]octanes, key structural motifs found in iridoids []. By employing a series of reactions, including a nitrone-olefin cycloaddition, the molecule can be transformed into intermediates that ultimately lead to the synthesis of iridoid aglucones, such as those found in (±)-8-epiloganin and (±)-mussaenoside [].
Q3: Can you describe a specific synthetic route using 2-Cyclopentene-1-acetic acid for a biologically relevant target?
A3: A notable example is the synthesis of cis-2-formyl-5-hydroxy-2-cyclopentene-1-acetic acid γ-lactone, a crucial intermediate in prostaglandin synthesis []. This method utilizes a de Mayo reaction with 2,2-dimethyl-1,3-dioxin-4-one and cis-2-cyclopentene-1,4-diol, providing an efficient route to the target compound [].
Q4: Beyond its use in complex molecule synthesis, are there other applications for 2-Cyclopentene-1-acetic acid?
A4: Yes, 2-Cyclopentene-1-acetic acid, along with other alicyclic olefins, is a key component in the production of photoresist copolymers []. These copolymers are essential materials used in microlithography processes with deep ultraviolet (DUV) light, highlighting the compound's relevance in advanced technological applications [].
Q5: Has the stereochemistry of 2-Cyclopentene-1-acetic acid derivatives been investigated in any chemical reactions?
A5: Yes, researchers have explored the stereochemical aspects of 2-Cyclopentene-1-acetic acid derivatives. For instance, optically active 9,10-dihydro-5,6-diazalumibullvalene, a compound structurally related to 2-Cyclopentene-1-acetic acid, was used to understand the stereochemical course of a denitrogenation reaction, leading to the formation of optically active 3,4-dihydrosemibullvalene []. This study highlights the importance of stereochemistry in reactions involving 2-Cyclopentene-1-acetic acid derivatives and their impact on product formation [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

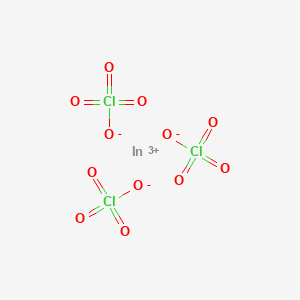
![Cyclopenta[4,5]pyrrolo[2,3-B]pyridine, 5,6,7,8-tetrahydro](/img/structure/B79126.png)

